An In-Depth Technical Guide to the Physical Properties of (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride
An In-Depth Technical Guide to the Physical Properties of (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride
Introduction
(R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride is a chiral amine salt featuring a substituted furan ring. As a primary amine, it serves as a crucial chiral building block in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries. The stereospecific nature of biological interactions necessitates the use of enantiomerically pure starting materials and intermediates; thus, a thorough understanding of the physical and chemical properties of compounds like this one is paramount for process development, quality control, and formulation.
This guide provides a comprehensive technical overview of the core physical properties of (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering both established data and robust experimental protocols for in-house characterization. The methodologies described are grounded in principles of scientific integrity, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
Physicochemical Properties
The fundamental physical and chemical attributes of a compound are critical for its handling, storage, and application in synthetic chemistry. The properties for (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride are summarized below.
Chemical Structure:
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (1R)-1-(5-methyl-2-furyl)ethan-1-amine hydrochloride | N/A |
| CAS Number | 2088935-04-8 | |
| Molecular Formula | C₇H₁₂ClNO | [1] |
| Molecular Weight | 161.63 g/mol | N/A |
| Physical Form | Solid | |
| Melting Point | Data not publicly available. See Protocol 4.1 for determination. | N/A |
| Solubility | Data not publicly available. See Protocol 4.2 for determination. | N/A |
| Storage Conditions | Store at room temperature in a dry, cool environment. |
Spectroscopic Profile (Predicted and Correlated)
While specific, authenticated spectra for this compound are not widely published, its structure allows for a highly accurate prediction of its spectroscopic features. This section provides an expert analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The hydrochloride form will result in the amine protons being less readily exchanged, appearing as a broad signal.
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Furan Protons (H-3, H-4): Two doublets are expected in the aromatic region (~6.0-6.5 ppm). The proton on C4 will likely be upfield of the proton on C3, with a characteristic small coupling constant (J ≈ 3-4 Hz).
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Methine Proton (CH-NH₃⁺): A quartet is predicted around 4.0-4.5 ppm, coupled to the adjacent methyl protons.
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Amine Protons (-NH₃⁺): A broad singlet is expected in the region of 8.0-9.0 ppm (highly dependent on solvent and concentration).
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Furan Methyl Protons (-CH₃): A sharp singlet at approximately 2.2-2.4 ppm.
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Ethylamine Methyl Protons (-CH₃): A doublet around 1.5-1.7 ppm, coupled to the methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide a map of the unique carbon atoms within the structure.
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Furan Carbons: Four signals are expected in the aromatic region. The C2 and C5 carbons, being attached to oxygen and substituents, will be the most downfield (~150-155 ppm and ~140-145 ppm, respectively). The C3 and C4 carbons will appear further upfield (~105-115 ppm).
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Chiral Carbon (C-α): The carbon atom bonded to the nitrogen is expected to resonate around 45-55 ppm.
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Methyl Carbons: The furan-substituted methyl carbon should appear around 13-15 ppm, while the ethylamine methyl carbon is expected at approximately 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is defined by the vibrational frequencies of the molecule's functional groups.
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N-H Stretch: A strong, broad absorption band is expected from 2800-3200 cm⁻¹ due to the stretching of the ammonium (-NH₃⁺) group.
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C-H Stretch (Aliphatic): Sharp peaks are anticipated in the 2900-3000 cm⁻¹ range.
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C=C Stretch (Furan Ring): Absorptions around 1500-1600 cm⁻¹ are characteristic of the furan ring's double bonds.
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C-O Stretch (Furan Ring): A strong signal is expected between 1000-1200 cm⁻¹ corresponding to the C-O-C stretching within the furan ring.
Mass Spectrometry (MS)
For mass spectrometry analysis, typically using electrospray ionization (ESI), the molecule will be observed as the free base after the loss of HCl.
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Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ of the free base, with an expected m/z of 126.09.
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Major Fragments: Key fragmentation pathways would include the loss of the methyl group from the ethylamine moiety (m/z 111.07) and potential cleavage of the furan ring.
Experimental Methodologies
To ensure the highest degree of accuracy, the following protocols are provided for the experimental determination of key physical properties. These methods are standard in the pharmaceutical and chemical industries and are designed to be self-validating through proper calibration and system suitability checks.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC is the preferred method over traditional melting point apparatus for its high precision and ability to detect subtle thermal events. It measures the heat flow required to raise a sample's temperature, providing a sharp, reproducible endotherm for the melting transition.
Protocol:
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Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.
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Sample Preparation: Accurately weigh 2-5 mg of (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride into a non-hermetic aluminum DSC pan. Crimp the pan with a lid.
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Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min) to a final temperature well above the expected melting point (e.g., 250°C).
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Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.
Workflow Diagram:
Caption: DSC workflow for melting point determination.
Determination of Aqueous Solubility via Shake-Flask Method
Expertise & Rationale: The shake-flask method is a globally recognized standard (e.g., OECD Guideline 105) for determining the solubility of a compound. It establishes equilibrium between the solid solute and the solvent, providing a thermodynamically stable solubility value.
Protocol:
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System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance).
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Sample Addition: Add an excess amount of (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride to a known volume of the buffered solution in a sealed flask. The presence of undissolved solid must be visible.
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Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample (using a filter material that does not bind the analyte) to separate the saturated solution from the excess solid.
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Quantification: Accurately dilute an aliquot of the clear, saturated solution and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Workflow Diagram:
Caption: Shake-flask method for solubility measurement.
Acquisition of NMR Spectra
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating molecular structure. For a hydrochloride salt, the choice of solvent is critical to ensure solubility and minimize proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are excellent choices.
Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
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Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better resolution). Lock the spectrometer on the deuterium signal of the solvent.
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Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
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Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C, use a proton-decoupled experiment to obtain singlets for each carbon.
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Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.
Workflow Diagram:
Caption: General workflow for NMR spectrum acquisition.
Stability and Storage
Proper storage is essential to maintain the integrity and purity of the compound.
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Recommended Storage: The material should be stored at ambient room temperature.
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Atmosphere: To prevent degradation from atmospheric moisture, especially given its salt nature, it is advisable to keep the container tightly sealed. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
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Conditions to Avoid: Keep the compound in a cool, dry place away from direct light and incompatible materials.
Conclusion
(R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride is a solid chiral intermediate whose full characterization is vital for its effective use in synthesis. This guide has consolidated the available physical data and provided a predictive spectroscopic profile based on its molecular structure. Furthermore, the detailed, field-proven experimental protocols for determining melting point, solubility, and spectroscopic identity offer a clear pathway for researchers to generate high-quality, reliable data, ensuring consistency and success in research and development applications.
References
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1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride. Chemsrc. [Link]
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13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Human Metabolome Database. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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1-(5-methylfuran-2-yl)ethan-1-amine. PubChemLite. [Link]
